molecular formula C13H25BO3 B15296655 2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15296655
M. Wt: 240.15 g/mol
InChI Key: SIGGYBSCGBDCFR-UHFFFAOYSA-N
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Description

2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylmethanol with 3-bromopropylboronic acid pinacol ester under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • Cyclopropylboronic acid

Uniqueness

2-(3-(Cyclopropylmethoxy)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where traditional boronic acids may not be as effective .

Properties

Molecular Formula

C13H25BO3

Molecular Weight

240.15 g/mol

IUPAC Name

2-[3-(cyclopropylmethoxy)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)8-5-9-15-10-11-6-7-11/h11H,5-10H2,1-4H3

InChI Key

SIGGYBSCGBDCFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCOCC2CC2

Origin of Product

United States

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